
6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound. It features a pyridine ring substituted with chlorine, methyl, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a pyridine derivative.
Chlorination: Introduce the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Add the methyl group through a reaction with methyl iodide or dimethyl sulfate.
Trifluoromethylation: Introduce the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure) are often fine-tuned for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could target the pyridine ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Its structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutics: Compounds with similar structures are often explored for their antimicrobial, anti-inflammatory, or anticancer properties.
Industry
Materials Science: It could be used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one exerts its effects would depend on its specific application. In drug development, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one: Lacks the methyl group.
1-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one: Lacks the chlorine atom.
6-Chloro-1-methylpyridin-2(1H)-one: Lacks the trifluoromethyl group.
Uniqueness
The presence of chlorine, methyl, and trifluoromethyl groups in 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H5ClF3NO |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
6-chloro-1-methyl-4-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5ClF3NO/c1-12-5(8)2-4(3-6(12)13)7(9,10)11/h2-3H,1H3 |
InChI Key |
LFRHTCTXBLFRFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=CC1=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







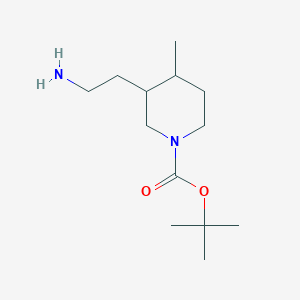
![2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13082650.png)
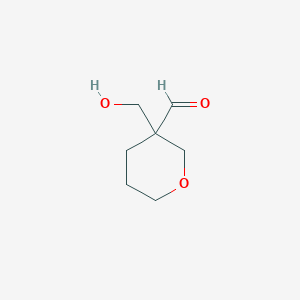
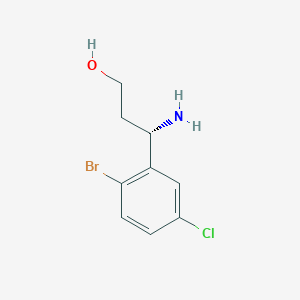

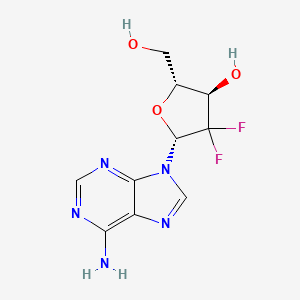
![5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082676.png)
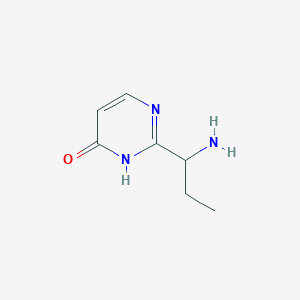
![2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13082691.png)
